molecular formula C17H26N2OS B5635250 1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine CAS No. 5931-14-6

1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine

Cat. No. B5635250
CAS RN: 5931-14-6
M. Wt: 306.5 g/mol
InChI Key: JCBFLRXUDJFIGP-UHFFFAOYSA-N
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Description

The chemical compound 1-(3-methylbutanoyl)-4-[4-(methylthio)benzyl]piperazine belongs to the piperazine class, which is widely studied for its diverse pharmacological properties and applications in chemical synthesis. Piperazines are notable for their versatility in drug development, serving as building blocks for compounds with potential therapeutic applications.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves nucleophilic substitution reactions or condensation reactions. For example, piperazines can be synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, or by the action of 1-methyl piperazine with appropriate dibasic acid chlorides in benzene solution, leading to various substituted piperazines (Tung, 1957).

properties

IUPAC Name

3-methyl-1-[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2OS/c1-14(2)12-17(20)19-10-8-18(9-11-19)13-15-4-6-16(21-3)7-5-15/h4-7,14H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBFLRXUDJFIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353473
Record name 3-Methyl-1-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-butan-1-one

CAS RN

5931-14-6
Record name 3-Methyl-1-[4-(4-methylsulfanyl-benzyl)-piperazin-1-yl]-butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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